molecular formula C12H13FO B8668323 1-(4-Fluorophenyl)-4-methylpent-1-en-3-one CAS No. 105507-91-3

1-(4-Fluorophenyl)-4-methylpent-1-en-3-one

Cat. No. B8668323
CAS RN: 105507-91-3
M. Wt: 192.23 g/mol
InChI Key: CHOAEYRRSYDIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-4-methylpent-1-en-3-one is a useful research compound. Its molecular formula is C12H13FO and its molecular weight is 192.23 g/mol. The purity is usually 95%.
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properties

CAS RN

105507-91-3

Molecular Formula

C12H13FO

Molecular Weight

192.23 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-methylpent-1-en-3-one

InChI

InChI=1S/C12H13FO/c1-9(2)12(14)8-5-10-3-6-11(13)7-4-10/h3-9H,1-2H3

InChI Key

CHOAEYRRSYDIIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C=CC1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

75 ml of 15% strength potassium hydroxide solution are added dropwise to 198.4 g (1.6 mol) of freshly distilled 4-fluorobenzaldehyde and 137.6 g (1.6 mol) of methyl isopropyl ketone in 300 ml of methanol and the mixture is stirred overnight at room temperature. It is then neutralized using 10 ml of acetic acid, 1 l of water is added and the mixture is extracted using two 500 ml portions of ether. The combined organic phases are washed with 500 ml of saturated sodium chloride solution and dried over sodium sulphate. After stripping off the solvent, the residue is distilled in a high vacuum.
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137.6 g
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300 mL
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10 mL
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1 L
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Synthesis routes and methods II

Procedure details

A sodium ethoxide solution (21% by weight in EtOH, 4.86 gm, 15 mmol) was added to a mixture of methylisopropylketone (8.61 gm, 100 mmol, from Aldrich) and 4-fluorobenzaldehyde (12.411 gm, 100 mmol, from Aldrich) in ethanol (150 ml). The solution was allowed to stir at room temperature for 3 hours. The solvent was evaporated to afford an orange oil. The oil was dissolved in ether, washed with saturated NH4Cl and brine, then dried over Na2SO4, filtered and concentrated to give an orange oil. The oil was purified by distillation (bp=106° C. at 1.3 mm Hg) to afford the title compound as a pale yellow oil (10.118 gm, 53%).
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4.86 g
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8.61 g
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12.411 g
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reactant
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150 mL
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Yield
53%

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